molecular formula C14H12O2 B13649354 4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione

4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione

Cat. No.: B13649354
M. Wt: 212.24 g/mol
InChI Key: YNXAUKOKTHKROU-UHFFFAOYSA-N
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Description

4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione is an organic compound characterized by its biphenyl structure with two methyl groups at the 4 and 6 positions and two ketone groups at the 2 and 5 positions. This compound is known for its aromatic properties and structural versatility, making it significant in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core.

Industrial Production Methods

Industrial production of 4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione may involve large-scale Suzuki-Miyaura coupling reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated biphenyls, nitro biphenyls.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione involves its interaction with various molecular targets. The compound’s biphenyl structure allows it to engage in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and protein-protein interactions . The ketone groups can also participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

3,5-dimethyl-2-phenylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C14H12O2/c1-9-8-12(15)13(10(2)14(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

YNXAUKOKTHKROU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(C1=O)C)C2=CC=CC=C2

Origin of Product

United States

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